Cephalosporin

Beschreibung

Structure

3D Structure

Eigenschaften

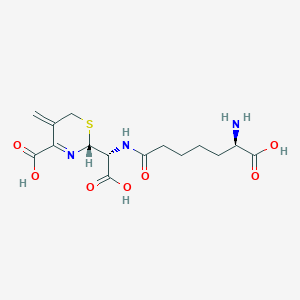

Molekularformel |

C15H21N3O7S |

|---|---|

Molekulargewicht |

387.4 g/mol |

IUPAC-Name |

(2R)-2-[(R)-[[(6R)-6-amino-6-carboxyhexanoyl]amino]-carboxymethyl]-5-methylidene-2H-1,3-thiazine-4-carboxylic acid |

InChI |

InChI=1S/C15H21N3O7S/c1-7-6-26-12(18-10(7)14(22)23)11(15(24)25)17-9(19)5-3-2-4-8(16)13(20)21/h8,11-12H,1-6,16H2,(H,17,19)(H,20,21)(H,22,23)(H,24,25)/t8-,11+,12-/m1/s1 |

InChI-Schlüssel |

JGKXEMYIHDYWCZ-JFUSQASVSA-N |

Isomerische SMILES |

C=C1CS[C@@H](N=C1C(=O)O)[C@@H](C(=O)O)NC(=O)CCCC[C@H](C(=O)O)N |

Kanonische SMILES |

C=C1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)CCCCC(C(=O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cephalosporins on Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cephalosporins represent a cornerstone in the arsenal (B13267) of antibacterial agents, exerting their bactericidal effects by disrupting the synthesis of the bacterial cell wall. This technical guide provides a comprehensive examination of the core mechanism of action of cephalosporins, focusing on their interaction with penicillin-binding proteins (PBPs) and the subsequent inhibition of peptidoglycan synthesis. The document is structured to provide in-depth information for researchers, scientists, and drug development professionals, incorporating quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction: The Bacterial Cell Wall and the Role of Peptidoglycan

The bacterial cell wall is a vital external structure that provides mechanical strength, maintains cell shape, and protects against osmotic lysis. In most bacteria, the primary structural component of the cell wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. These glycan chains are cross-linked by short peptide bridges, forming a robust, mesh-like sacculus that encases the bacterial cell. The synthesis and maintenance of this peptidoglycan layer are critical for bacterial survival, making it an ideal target for antimicrobial agents.

The Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Cephalosporins, like other β-lactam antibiotics, are bactericidal agents that fatally disrupt the final stages of peptidoglycan synthesis. Their mechanism of action can be delineated into the following key steps:

Targeting Penicillin-Binding Proteins (PBPs)

The primary molecular targets of cephalosporins are a group of bacterial enzymes known as penicillin-binding proteins (PBPs). PBPs are membrane-associated transpeptidases, carboxypeptidases, and endopeptidases that catalyze the final cross-linking of adjacent peptide side chains of the peptidoglycan strands. This cross-linking step, also known as transpeptidation, is essential for the formation of a stable and rigid cell wall.

Mimicry of the D-Ala-D-Ala Substrate

The structural hallmark of cephalosporins is the β-lactam ring, which is a four-membered cyclic amide. This ring mimics the D-alanyl-D-alanine (D-Ala-D-Ala) moiety of the natural peptidoglycan precursor. This structural similarity allows the cephalosporin molecule to fit into the active site of the PBP.

Covalent Acylation and Irreversible Inhibition

Once in the active site, the strained β-lactam ring of the this compound is susceptible to nucleophilic attack by a serine residue within the PBP's active site. This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate. This acylation process effectively inactivates the PBP, preventing it from carrying out its normal function of cross-linking the peptidoglycan chains.

Disruption of Cell Wall Integrity and Bacterial Lysis

The irreversible inhibition of multiple PBP molecules leads to the synthesis of a weakened and defective cell wall. Without a properly cross-linked peptidoglycan layer, the bacterial cell cannot withstand its internal osmotic pressure, leading to cell swelling and eventual lysis, which is the ultimate cause of bacterial death.

Below is a diagram illustrating the logical relationship of the this compound mechanism of action.

Quantitative Data on this compound-PBP Interactions and Antibacterial Activity

The efficacy of a this compound is determined by several factors, including its affinity for specific PBPs and its overall antibacterial activity against different bacterial species. This section presents quantitative data in the form of 50% inhibitory concentrations (IC50) for PBP binding and minimum inhibitory concentrations (MIC) for bacterial growth.

Penicillin-Binding Protein (PBP) Binding Affinities

The IC50 value represents the concentration of a drug required to inhibit 50% of the activity of a target enzyme. In the context of cephalosporins, a lower IC50 value for a specific PBP indicates a higher binding affinity. The following tables summarize the IC50 values of various cephalosporins for the PBPs of Escherichia coli and Staphylococcus aureus.

Table 1: Comparative IC50 Values (µg/mL) of Cephalosporins for PBPs in Escherichia coli

| PBP Target | Cefotaxime | Ceftazidime | Cefepime |

| PBP1a | 0.5 - 1 | 2 - 4 | 1 - 2 |

| PBP1b | 0.125 - 0.25 | 0.5 - 1 | 0.25 - 0.5 |

| PBP2 | >16 | >16 | 0.1 - 4 |

| PBP3 | 0.1 - 4 | 2 - 8 | 1 - 4 |

Data compiled from various in vitro studies.

Table 2: Comparative IC50 Values (µg/mL) of Cephalosporins for PBPs in Staphylococcus aureus

| PBP Target | Ceftaroline | Cefotaxime | Ceftriaxone |

| PBP1 | ≤0.5 | >256 | >256 |

| PBP2 | ≤0.5 | >256 | >256 |

| PBP2a (MRSA) | 0.01 - 1 | >256 | >256 |

| PBP3 | ≤0.5 | >256 | >256 |

Data compiled from various in vitro studies.

Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. It is a key measure of a drug's potency. The following table provides a summary of MIC ranges for selected cephalosporins against common Gram-positive and Gram-negative bacteria.

Table 3: Comparative MIC Ranges (mg/L) of Cephalosporins against S. aureus and E. coli

| Organism | Cephalexin (1st Gen) | Cefuroxime (2nd Gen) | Cefpodoxime (3rd Gen) |

| Staphylococcus aureus | 2 - 16 | 0.5 - 2 | 2 - 8 |

| Escherichia coli | 4 - 64 | 1 - 8 | 0.125 - 8 |

Data from a mouse thigh infection model study.

Experimental Protocols for Studying this compound Mechanism of Action

This section provides detailed methodologies for key experiments used to investigate the interaction of cephalosporins with bacterial targets and to determine their antibacterial efficacy.

Competitive PBP Binding Assay using Fluorescent Penicillin

This assay is used to determine the binding affinity (IC50) of a test this compound for various PBPs. It relies on the competition between the unlabeled test compound and a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL) for binding to the PBPs.

Protocol:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Lyse the cells (e.g., by sonication or French press) in a suitable buffer.

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

Resuspend the membrane pellet in a storage buffer and determine the protein concentration.

-

-

Competitive Binding Reaction:

-

In a microtiter plate or microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with serial dilutions of the test this compound for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

-

Add a fixed concentration of a fluorescent penicillin derivative (e.g., Bocillin™ FL) to each reaction and incubate for another 10-15 minutes. This allows the fluorescent probe to bind to any PBPs not occupied by the test this compound.

-

-

SDS-PAGE and Fluorescence Detection:

-

Stop the binding reaction by adding SDS-PAGE sample buffer and heating the samples.

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding affinity of the test this compound.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band using densitometry software.

-

Plot the percentage of fluorescent penicillin binding (relative to a no-inhibitor control) against the logarithm of the test this compound concentration.

-

Determine the IC50 value, which is the concentration of the test this compound that causes a 50% reduction in the fluorescent signal, using non-linear regression analysis.

-

The following diagram illustrates the workflow for a competitive PBP binding assay.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Protocol:

-

Preparation of Antimicrobial Stock Solutions:

-

Prepare a stock solution of the this compound to be tested at a known concentration.

-

-

Preparation of 96-Well Microtiter Plates:

-

Dispense a suitable broth medium (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the this compound stock solution across the wells of the plate to create a range of concentrations.

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

-

Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the this compound that completely inhibits visible growth.

-

Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer test is a qualitative method to determine the susceptibility of a bacterial isolate to a range of antibiotics.

Protocol:

-

Inoculum Preparation:

-

Prepare a standardized bacterial inoculum (0.5 McFarland standard) of the test organism.

-

-

Inoculation of Agar (B569324) Plate:

-

Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared inoculum to create a bacterial lawn.

-

-

Application of Antibiotic Disks:

-

Aseptically place paper disks impregnated with known concentrations of different cephalosporins onto the surface of the inoculated agar plate. Ensure the disks are spaced adequately to prevent overlapping zones of inhibition.

-

-

Incubation:

-

Invert the plate and incubate at 35-37°C for 16-24 hours.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around each disk where bacterial growth is inhibited) in millimeters.

-

Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to standardized interpretive charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

-

The following diagram outlines the logical workflow for antibiotic susceptibility testing.

Conclusion

The bactericidal activity of cephalosporins is a direct consequence of their ability to covalently bind to and inactivate essential penicillin-binding proteins, thereby disrupting the synthesis of the bacterial cell wall. This in-depth technical guide has provided a comprehensive overview of this core mechanism, supported by quantitative data on PBP binding affinities and antibacterial activity. The detailed experimental protocols for key assays serve as a valuable resource for researchers and drug development professionals in the ongoing effort to understand and combat bacterial infections. A thorough understanding of the molecular interactions and the methods used to study them is paramount for the development of novel cephalosporins and for overcoming the challenge of antibiotic resistance.

The Architecture of Efficacy: A Technical Guide to the Structure-Activity Relationship of Third-Generation Cephalosporins

For Researchers, Scientists, and Drug Development Professionals

Third-generation cephalosporins marked a significant advancement in the battle against bacterial infections, offering a broader spectrum of activity, particularly against challenging Gram-negative pathogens, and enhanced stability against β-lactamase enzymes. This guide provides an in-depth exploration of the intricate relationship between the chemical structure of these vital antibiotics and their biological function. We will delve into the molecular nuances that govern their efficacy, present key quantitative data, and provide detailed experimental protocols for their evaluation.

Core Structural Features and Their Functional Significance

The antibacterial prowess of third-generation cephalosporins is intrinsically linked to their unique molecular architecture. The fundamental cephalosporin nucleus, a bicyclic system comprising a dihydrothiazine ring fused to a β-lactam ring, serves as the scaffold for strategic chemical modifications that define this class of antibiotics.[1][2]

At the heart of their mechanism is the highly reactive β-lactam ring, which mimics the D-alanyl-D-alanine moiety of peptidoglycan precursors.[3] This structural mimicry allows the this compound to bind to and acylate the active site of penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis. The inhibition of PBPs disrupts the cross-linking of peptidoglycan, leading to a compromised cell wall and ultimately, bacterial lysis.

Key structural modifications at the C-7 and C-3 positions of the this compound core are responsible for the characteristic properties of the third generation:

-

The C-7 Acyl Side Chain: The introduction of a syn-oximino group, often a methoxyimino or a more complex carboxypropyloxyimino moiety, is a hallmark of third-generation cephalosporins. This feature confers significant resistance to hydrolysis by many plasmid and chromosomally mediated β-lactamases, enzymes that are a primary mechanism of bacterial resistance.[4] The aminothiazole ring, also commonly found at this position, further enhances antibacterial activity, particularly against Gram-negative bacteria.[1]

-

The C-3 Side Chain: The substituent at the C-3 position plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. Variations in this side chain can influence the drug's metabolic stability, protein binding, and spectrum of activity. For instance, the heterocyclic thiomethyl groups found in many third-generation cephalosporins contribute to their potent antibacterial effects.[4]

Quantitative Analysis of Antibacterial Activity

The structure-activity relationship is most clearly demonstrated through quantitative measures of antibacterial potency, primarily the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the in vitro activity of three prominent third-generation cephalosporins—ceftriaxone (B1232239), cefotaxime (B1668864), and ceftazidime (B193861)—against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data is presented as MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Gram-Positive | |||

| Staphylococcus aureus (MSSA) | Ceftriaxone | 2.0 | 4.0 |

| Cefotaxime | 1.0-2.0 | 4.0 | |

| Ceftazidime | 4.0 | >32 | |

| Streptococcus pneumoniae (Penicillin-susceptible) | Ceftriaxone | ≤0.015 | 0.03 |

| Cefotaxime | ≤0.015 | 0.06 | |

| Ceftazidime | 0.12 | 0.25 | |

| Gram-Negative | |||

| Escherichia coli | Ceftriaxone | ≤0.25 | ≤0.25 |

| Cefotaxime | ≤0.25 | 0.5 | |

| Ceftazidime | ≤0.12 | 0.5 | |

| Pseudomonas aeruginosa | Ceftriaxone | 8.0 | >32 |

| Cefotaxime | 16.0 | >32 | |

| Ceftazidime | 2.0 | 8.0 |

Note: MIC values can vary depending on the specific strains tested and the methodology used. The data presented here is a compilation from various in vitro studies for comparative purposes.[1][2][4][5]

As the table illustrates, ceftriaxone and cefotaxime generally exhibit greater potency against Gram-positive cocci like Staphylococcus aureus and Streptococcus pneumoniae compared to ceftazidime.[4] Conversely, ceftazidime demonstrates superior activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative pathogen.[1][4] This difference is largely attributed to the unique carboxypropyl-oxyimino side chain at the C-7 position of ceftazidime, which enhances its penetration through the outer membrane of P. aeruginosa and its affinity for the target PBPs.

Experimental Protocols

A thorough understanding of the structure-activity relationship of third-generation cephalosporins relies on robust and standardized experimental methodologies. The following are detailed protocols for key assays used to evaluate their antibacterial properties.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solutions of third-generation cephalosporins

-

Sterile diluents (e.g., sterile water or saline)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a series of twofold serial dilutions of the this compound in CAMHB directly in the microtiter plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC of the test organism.

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth). The final volume in each well will be 100 µL.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm. The growth control well should show distinct turbidity.

-

Penicillin-Binding Protein (PBP) Affinity Assay (Competitive Binding)

This assay measures the ability of a this compound to compete with a fluorescently labeled β-lactam for binding to PBPs.

Materials:

-

Bacterial cell membranes containing PBPs

-

Fluorescently labeled β-lactam (e.g., Bocillin™ FL)

-

Test this compound

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE apparatus and reagents

-

Fluorescence imaging system

Procedure:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash them with PBS.

-

Lyse the cells by sonication or French press.

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Competitive Binding:

-

In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of the test this compound for a defined period (e.g., 10 minutes at 30°C).

-

-

Fluorescent Labeling:

-

Add a fixed, saturating concentration of the fluorescent β-lactam probe (e.g., Bocillin™ FL) to each tube and incubate for another defined period (e.g., 15 minutes at 30°C). The fluorescent probe will bind to any PBPs not already occupied by the test this compound.

-

-

SDS-PAGE and Visualization:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band.

-

The concentration of the test this compound that inhibits 50% of the fluorescent probe binding (IC₅₀) is determined by plotting the fluorescence intensity against the log of the test this compound concentration. A lower IC₅₀ value indicates a higher binding affinity.

-

Beta-Lactamase Stability Assay (Chromogenic Method)

This assay utilizes a chromogenic this compound substrate (e.g., nitrocefin) that changes color upon hydrolysis of its β-lactam ring by a β-lactamase.

Materials:

-

Nitrocefin (B1678963) solution

-

Bacterial extract containing β-lactamase or purified β-lactamase

-

Test this compound

-

Spectrophotometer

Procedure:

-

Assay Setup:

-

In a cuvette, combine a buffered solution, the nitrocefin substrate, and the bacterial extract or purified β-lactamase.

-

-

Hydrolysis Measurement:

-

Monitor the change in absorbance at the appropriate wavelength for the colored product of nitrocefin hydrolysis (typically around 486 nm) over time using a spectrophotometer. The rate of change in absorbance is proportional to the rate of β-lactamase activity.

-

-

Inhibition Assay:

-

To test the stability of a third-generation this compound, pre-incubate the β-lactamase with the test this compound for a defined period before adding the nitrocefin substrate.

-

A stable this compound will not be significantly hydrolyzed by the β-lactamase and will therefore not act as a competitive inhibitor, resulting in a rate of nitrocefin hydrolysis similar to the control (no test this compound). An unstable this compound will be hydrolyzed and may act as a competitive inhibitor, reducing the rate of nitrocefin hydrolysis. Alternatively, some cephalosporins can act as inhibitors of β-lactamases, which would also be detected by a reduced rate of nitrocefin hydrolysis.

-

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of third-generation cephalosporins and a typical experimental workflow for MIC determination.

Caption: Mechanism of action of third-generation cephalosporins.

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

The structure-activity relationship of third-generation cephalosporins is a testament to the power of medicinal chemistry to rationally design molecules with enhanced therapeutic properties. The strategic placement of specific functional groups on the this compound scaffold has yielded a class of antibiotics with potent activity against a broad range of Gram-negative bacteria and remarkable stability to β-lactamase-mediated resistance. A thorough understanding of these molecular interactions, supported by robust quantitative data and standardized experimental protocols, is paramount for the continued development of novel antibacterial agents and the effective clinical use of this vital class of drugs. Researchers and drug development professionals who grasp these fundamental principles are better equipped to navigate the challenges of antimicrobial resistance and contribute to the future of infectious disease treatment.

References

- 1. scilit.com [scilit.com]

- 2. Comparative in vitro activities of third-generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of cefotaxime versus ceftriaxone against pathogens isolated from various systemic infections: A prospective, multicenter, comparative, <i>in vitro</i> Indian study - Journal of Laboratory Physicians [jlabphy.org]

- 4. Comparative in vitro activity of first, second and third generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2552. Comparative Pharmacodynamic Evaluation of Commonly Utilized, Oral, 1st - 3rd Generation Cephalosporins against S. aureus and E. coli in the Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

From Sardinian Sewers to Global Lifesavers: A Technical Guide to the Discovery and Development of Cephalosporin Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the remarkable journey of cephalosporin antibiotics, from their serendipitous discovery in a Sardinian sewage outfall to their current status as a cornerstone of modern medicine. We will delve into the key scientific milestones, provide detailed experimental methodologies for their isolation and synthesis, and present a comprehensive overview of their mechanism of action and evolving antibacterial spectrum.

A Serendipitous Discovery and the Dawn of a New Antibiotic Class

The story of cephalosporins begins in 1945 with the astute observations of Italian scientist Giuseppe Brotzu.[1][2] While investigating the waters near a sewage outlet in Cagliari, Sardinia, he noted that the fungus Cephalosporium acremonium (now known as Acremonium strictum) produced substances with antibacterial properties.[1][3][4] Brotzu's initial experiments revealed that crude filtrates from cultures of this fungus could inhibit the growth of Staphylococcus aureus and even Salmonella typhi, the causative agent of typhoid fever.[2][3][4]

Lacking the resources for further investigation, Brotzu sent his cultures to Sir Howard Florey at the University of Oxford, who had been instrumental in the development of penicillin.[2][5] There, a team of researchers, including Edward Abraham and Guy Newton, embarked on the arduous task of isolating and characterizing the active compounds.[2][3] Their work led to the isolation of several antibiotic substances, with the most significant being this compound C, discovered in 1953.[2] The structure of this compound C was later elucidated in 1959.[2]

While this compound C itself was not potent enough for direct clinical use, it possessed a crucial feature: a β-lactam ring fused to a dihydrothiazine ring, forming the 7-aminocephalosporanic acid (7-ACA) nucleus.[3][4] This nucleus proved to be the key to unlocking the vast therapeutic potential of this new class of antibiotics. Researchers at Eli Lilly and Company developed a method to cleave the side chain from this compound C, yielding 7-ACA, a versatile scaffold for the creation of numerous semi-synthetic derivatives with enhanced antibacterial activity and improved pharmacokinetic properties.[1][3][4] This breakthrough paved the way for the development of the first commercial this compound, cephalothin, launched in 1964.[3]

Mechanism of Action: Targeting the Bacterial Cell Wall

Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall.[3][6] The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer, which is cross-linked in a final step catalyzed by enzymes known as penicillin-binding proteins (PBPs).[3][6] Cephalosporins mimic the D-Ala-D-Ala substrate of these enzymes, allowing them to bind to the active site of PBPs and irreversibly inhibit their function.[3] This inhibition of peptidoglycan cross-linking weakens the cell wall, leading to cell lysis and bacterial death.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Activity of this compound antibiotics against Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purification of this compound C Produced by Cephalosporium acrernoniurn -Microbiology and Biotechnology Letters | 학회 [koreascience.kr]

- 5. researchgate.net [researchgate.net]

- 6. Extraction and purification of this compound antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Cephalosporin Maze: A Technical Guide to Generations and Antibacterial Spectra

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the classification of cephalosporin generations and their corresponding antibacterial spectra. Cephalosporins, a cornerstone of β-lactam antibiotics, have undergone significant evolution since their discovery, leading to a classification system based on their antimicrobial activity.[1] This guide will delve into the nuances of each generation, presenting quantitative data, detailed experimental protocols for spectrum determination, and a visual representation of the evolving antibacterial landscape.

Classification of this compound Generations

Cephalosporins are categorized into five generations based on their temporal discovery and, more importantly, their spectrum of activity against Gram-positive and Gram-negative bacteria.[2] Generally, as the generations progress from first to third, there is a trend of decreasing activity against Gram-positive organisms and increasing activity against Gram-negative organisms.[3][4] The fourth generation, however, offers a broad spectrum of activity against both.[4] The fifth generation is unique in its potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[2]

First Generation: These agents are most active against Gram-positive cocci, such as Staphylococcus and Streptococcus species.[3] Their activity against Gram-negative bacteria is limited.[3] Representative drugs include Cefazolin, Cephalexin, and Cefadroxil.[2]

Second Generation: This generation exhibits a broader Gram-negative spectrum than the first generation, with activity against organisms like Haemophilus influenzae, Enterobacteriaceae, and some Neisseria species.[5][6] They can be further divided into two subgroups: true second-generation cephalosporins (e.g., Cefuroxime) and cephamycins (e.g., Cefoxitin), the latter of which have enhanced activity against anaerobic bacteria.[3][6]

Third Generation: These cephalosporins have an even broader spectrum of activity against Gram-negative bacteria and are particularly useful for treating hospital-acquired infections.[7] Some members of this group, like Ceftazidime, are active against Pseudomonas aeruginosa.[7][8] However, their activity against Gram-positive organisms is generally weaker than that of the first and second generations.[8]

Fourth Generation: This generation combines the potent Gram-positive activity of the first generation with the broad Gram-negative coverage of the third generation.[4] Cefepime, a key example, is a zwitterion that can penetrate the outer membrane of Gram-negative bacteria more effectively and is resistant to many β-lactamases.[4]

Fifth Generation: The defining characteristic of this generation is its activity against MRSA.[9] Ceftaroline, a prominent member, is effective against a wide range of Gram-positive organisms, including MRSA, and also covers many Gram-negative bacteria.[9][10]

Quantitative Antibacterial Spectrum: A Comparative Analysis

The in vitro activity of cephalosporins is quantitatively measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC50 (concentration inhibiting 50% of isolates) and MIC90 (concentration inhibiting 90% of isolates) values for representative cephalosporins from each generation against key Gram-positive and Gram-negative pathogens.

Table 1: Comparative In Vitro Activity of Cephalosporins Against Gram-Positive Bacteria (MIC in µg/mL)

| Organism | Antibiotic | Generation | MIC50 | MIC90 |

| Staphylococcus aureus (Methicillin-Susceptible) | Cefazolin | First | 0.5 | 0.5 |

| Cephalexin | First | 2 | 4 | |

| Cefuroxime | Second | 1 | 2 | |

| Ceftriaxone | Third | 2 | 4 | |

| Cefepime | Fourth | 1 | 2 | |

| Ceftaroline | Fifth | 0.25 | 0.5 | |

| Streptococcus pneumoniae | Cefazolin | First | 1 | 2 |

| Cefuroxime | Second | 0.5 | 1 | |

| Ceftriaxone | Third | 0.06 | 0.25 | |

| Cefepime | Fourth | 0.06 | 0.25 | |

| Ceftaroline | Fifth | ≤0.015 | 0.03 | |

| Enterococcus faecalis | Ceftaroline | Fifth | 2 | 4 |

Note: Most cephalosporins have limited activity against Enterococcus species.

Table 2: Comparative In Vitro Activity of Cephalosporins Against Gram-Negative Bacteria (MIC in µg/mL)

| Organism | Antibiotic | Generation | MIC50 | MIC90 |

| Escherichia coli | Cefazolin | First | 4 | 16 |

| Cefuroxime | Second | 4 | 16 | |

| Ceftriaxone | Third | ≤0.25 | 0.5 | |

| Cefepime | Fourth | ≤0.25 | 0.5 | |

| Ceftaroline | Fifth | 0.12 | 0.25 | |

| Klebsiella pneumoniae | Cefazolin | First | 2 | 8 |

| Cefuroxime | Second | 2 | 8 | |

| Ceftriaxone | Third | ≤0.25 | 0.5 | |

| Cefepime | Fourth | ≤0.25 | 0.5 | |

| Ceftaroline | Fifth | 0.12 | 0.25 | |

| Pseudomonas aeruginosa | Ceftazidime | Third | 2 | 8 |

| Cefepime | Fourth | 2 | 8 | |

| Ceftobiprole | Fifth | 4 | 16 |

Note: Data is compiled from various sources and may vary based on geographic location and testing methodology.[10][11][12][13]

Experimental Protocols for Determining Antibacterial Spectrum

The determination of the in vitro antibacterial spectrum of cephalosporins is primarily achieved through standardized antimicrobial susceptibility testing (AST) methods. The two most common methods are broth microdilution and Kirby-Bauer disk diffusion, with protocols standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method determines the MIC of an antibiotic in a liquid medium.

Methodology:

-

Preparation of Antibiotic Solutions: A series of twofold dilutions of the this compound are prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.[11]

-

Inoculation: A standardized volume of the bacterial suspension is added to each well of the microtiter plate containing the serially diluted antibiotic. Control wells (growth control without antibiotic and sterility control with broth only) are also included.[11]

-

Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[11]

-

Reading and Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[11]

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.

Methodology:

-

Inoculum Preparation: A bacterial inoculum is prepared as described for the broth microdilution method.

-

Inoculation of Agar (B569324) Plate: A sterile cotton swab is dipped into the standardized inoculum, and the excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacterial growth.[12][14] The plate is rotated approximately 60 degrees between each streaking to ensure even distribution.[14]

-

Application of Antibiotic Disks: Paper disks impregnated with a standardized concentration of the this compound are placed on the surface of the inoculated agar plate.[12][14]

-

Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-18 hours.[14]

-

Measurement and Interpretation: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. This zone diameter is then compared to established breakpoints from CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.

Visualizing the Evolution of this compound Spectra

The following diagram illustrates the logical progression of the antibacterial spectrum across the different this compound generations.

Caption: Evolution of antibacterial spectrum across this compound generations.

Mechanism of Action

Cephalosporins are bactericidal agents that disrupt the synthesis of the bacterial cell wall.[2] Their core structure contains a β-lactam ring that binds to and inhibits penicillin-binding proteins (PBPs).[2] PBPs are essential enzymes involved in the final step of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By inhibiting PBPs, cephalosporins prevent the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis and death.[2]

The following diagram illustrates the general mechanism of action of cephalosporins.

Caption: Mechanism of action of this compound antibiotics.

This guide provides a foundational understanding of this compound classification and antibacterial activity. For specific clinical applications and dosing regimens, researchers and drug development professionals should consult the latest clinical guidelines and regulatory documents.

References

- 1. globalrph.com [globalrph.com]

- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. globalrph.com [globalrph.com]

- 5. drugs.com [drugs.com]

- 6. Master 2nd Generation Cephalosporins [picmonic.com]

- 7. drugs.com [drugs.com]

- 8. List of third generation cephalosporins: Uses, common brands, and safety information [singlecare.com]

- 9. droracle.ai [droracle.ai]

- 10. globalrph.com [globalrph.com]

- 11. benchchem.com [benchchem.com]

- 12. globalrph.com [globalrph.com]

- 13. Comparative in vitro activities of third-generation cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Molecular Basis of Cephalosporin Binding to Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalosporins represent a cornerstone of antibacterial therapy, exerting their bactericidal effects by targeting and inactivating penicillin-binding proteins (PBPs), enzymes critical for the synthesis and maintenance of the bacterial cell wall.[1][2] This technical guide provides an in-depth exploration of the molecular interactions governing the binding of cephalosporins to PBPs. It details the mechanism of covalent inhibition, presents quantitative binding affinity data for key cephalosporin-PBP pairs, outlines the experimental protocols used to derive this data, and illustrates the underlying biochemical pathways and experimental workflows through detailed diagrams. Understanding these fundamental interactions is paramount for the rational design of novel cephalosporins to combat the escalating threat of antibiotic resistance.

Introduction: The Central Role of PBPs in Bacterial Physiology and as Antibiotic Targets

Penicillin-binding proteins are a family of bacterial enzymes located in the periplasmic space that catalyze the final steps of peptidoglycan synthesis.[2][3] Peptidoglycan, a heteropolymer of glycan strands cross-linked by short peptides, is essential for maintaining the structural integrity of the bacterial cell wall, protecting the bacterium from osmotic lysis.[2][3] PBPs, particularly the high-molecular-weight class A and B enzymes, perform crucial transglycosylation and transpeptidation reactions to assemble this protective layer.[4][5]

The indispensability of PBPs for bacterial survival makes them a prime target for β-lactam antibiotics, including cephalosporins.[2][6] These antibiotics structurally mimic the D-Ala-D-Ala moiety of the peptidoglycan precursor, allowing them to bind to the PBP active site.[7][8] By inhibiting PBP function, cephalosporins disrupt cell wall synthesis, leading to a weakened cell wall and eventual cell death, particularly in actively dividing bacteria.[1][2] The specific affinity of a this compound for different PBPs within a bacterium determines its spectrum of activity and bactericidal potency.[1]

The Molecular Mechanism of this compound-PBP Interaction

The interaction between a this compound and a PBP is a multi-step process culminating in the formation of a stable, covalent adduct that renders the enzyme inactive.[1][2] This process can be broken down into two key stages:

-

Non-covalent Complex Formation: Initially, the this compound molecule reversibly binds to the active site of the PBP, forming a non-covalent Michaelis-Menten complex.[9] This binding is guided by the structural similarity of the β-lactam to the natural D-Ala-D-Ala substrate of the PBP.[8]

-

Covalent Acylation: The strained β-lactam ring of the this compound is then subjected to a nucleophilic attack by the hydroxyl group of a conserved serine residue within the PBP active site.[1][10] This attack leads to the irreversible opening of the β-lactam ring and the formation of a stable acyl-enzyme intermediate.[1][2] This covalent modification effectively sequesters the PBP, preventing it from participating in peptidoglycan synthesis.[1] The deacylation process, which would regenerate the active enzyme, is extremely slow for most this compound-PBP complexes, leading to prolonged enzyme inhibition.[4]

The consequence of this inhibition is the cessation of peptidoglycan cross-linking, which compromises the structural integrity of the bacterial cell wall.[1][2] Unable to withstand the internal turgor pressure, the bacterial cell ultimately undergoes lysis.[1]

Visualizing the Inhibition Pathway

The following diagram illustrates the stepwise mechanism of PBP inhibition by cephalosporins.

Quantitative Analysis of this compound-PBP Binding Affinity

The efficacy of a this compound is directly related to its binding affinity for specific PBPs. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled ligand to the PBP.[1] A lower IC50 value signifies a higher binding affinity.

The following tables summarize the IC50 values for several cephalosporins against PBPs from key pathogenic bacteria.

Table 1: Binding Affinities (IC50 in µg/mL) of Cephalosporins for PBPs from Staphylococcus aureus

| This compound | PBP1 | PBP2 | PBP3 | PBP2a (in MRSA) | PBP4 | Reference |

| Ceftaroline | ≤1 | ≤1 | ≤1 | ≤1 | >8 | [11] |

| Ceftriaxone | 2 | 2 | 2 | >256 | >8 | [11] |

| Cefotaxime (B1668864) | 2 | 2 | 2 | >256 | >8 | [11] |

Note: Data for different strains and experimental conditions may vary.

Table 2: Binding Affinities (IC50 in µg/mL) of Cephalosporins for PBPs from Streptococcus pneumoniae

| This compound | PBP1a | PBP1b | PBP2a | PBP2x | PBP2b | PBP3 | Reference |

| Ceftaroline | 0.125-0.25 | - | - | 0.1-1 | 0.5-4 | - | [11] |

| Cefotaxime | 0.5-2 | - | - | 0.1-2 | >32 | - | [11] |

| Ceftriaxone | 0.25-1 | - | - | 0.1-2 | >32 | - | [11] |

Note: A '-' indicates that specific data was not available in the cited sources.

Experimental Protocols for Determining PBP Binding Affinity

The quantitative data presented above is primarily generated through competitive binding assays. The following protocol details a common method using a fluorescently labeled penicillin derivative.

Competitive PBP Binding Assay with Fluorescent Penicillin

Objective: To determine the concentration of a test this compound required to inhibit 50% of the binding of a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL) to specific PBPs.[1]

Materials:

-

Bacterial strains of interest (e.g., S. aureus, S. pneumoniae)

-

Test this compound and comparator antibiotics

-

Bocillin™ FL (or another fluorescent penicillin derivative)[12]

-

Bacterial membrane preparations containing PBPs

-

SDS-PAGE equipment

-

Fluorescence imager

-

Densitometry software

Procedure:

-

Preparation of Membrane Fractions: Grow the bacterial strain of interest to the mid-logarithmic phase. Harvest the cells by centrifugation and lyse them to release the cellular contents. Isolate the membrane fraction, which contains the PBPs, through ultracentrifugation.

-

Competitive Binding: Aliquot the membrane preparation into a series of tubes. To each tube, add a different concentration of the test this compound. Include a no-antibiotic control. Incubate the tubes for a defined period (e.g., 15 minutes at 37°C) to allow the test antibiotic to bind to the PBPs.

-

Fluorescent Labeling: Add a fixed, saturating concentration of Bocillin™ FL to each tube and incubate for a further period (e.g., 10 minutes at 37°C). Bocillin™ FL will bind to the PBPs that are not already occupied by the test antibiotic.[12]

-

SDS-PAGE and Fluorescence Detection: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples. Separate the PBP-antibiotic complexes by SDS-polyacrylamide gel electrophoresis. Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding of the test antibiotic.

-

Data Analysis: Quantify the fluorescence intensity of each PBP band using densitometry software. Plot the percentage of Bocillin™ FL binding (relative to the no-antibiotic control) against the logarithm of the test this compound concentration. Determine the IC50 value, the concentration of the test antibiotic that results in a 50% reduction in the fluorescent signal, using non-linear regression analysis.

Visualizing the Experimental Workflow

The diagram below outlines the key steps in the competitive PBP binding assay.

Other Key Experimental Techniques

While the competitive binding assay is a workhorse for determining binding affinities, other techniques provide deeper insights into the molecular interactions:

-

X-ray Crystallography: This technique is used to determine the three-dimensional structure of PBP-cephalosporin complexes at atomic resolution.[13][14] These structures reveal the precise orientation of the antibiotic in the active site, the covalent linkage to the active site serine, and the conformational changes that occur upon binding.[15] This information is invaluable for understanding the structural basis of binding and for structure-based drug design.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to study the kinetics of PBP acylation and deacylation.[9][16] By monitoring the mass shift of the PBP upon covalent modification by a this compound, researchers can determine the rates of these reactions, providing a more detailed picture of the inhibition process.[9]

Structural Basis of this compound Resistance

The emergence of bacterial resistance to cephalosporins is a major clinical challenge. One of the primary mechanisms of resistance involves alterations to the target PBPs.[6][17] Mutations in the genes encoding PBPs can lead to amino acid substitutions in or near the active site.[17][18] These changes can reduce the binding affinity of cephalosporins in several ways:

-

Steric Hindrance: The altered amino acid side chains can physically obstruct the binding of the bulky this compound molecule.[19]

-

Altered Active Site Conformation: The mutations can induce conformational changes that make the active site less accessible or less favorable for this compound binding.[17][20]

-

Reduced Acylation Rate: The altered PBP may have a significantly lower rate of acylation by cephalosporins, even if initial binding occurs.[21]

A notable example is the PBP2a protein found in methicillin-resistant Staphylococcus aureus (MRSA).[14][19] PBP2a has a low affinity for most β-lactam antibiotics, including many cephalosporins, allowing the bacterium to continue synthesizing its cell wall even in the presence of these drugs.[14] However, newer cephalosporins, such as ceftaroline, have been specifically designed to have a high affinity for PBP2a, restoring their efficacy against MRSA.[11][19]

Conclusion and Future Directions

The interaction between cephalosporins and penicillin-binding proteins is a classic example of mechanism-based enzyme inhibition that has been successfully exploited for antibacterial therapy for decades. A thorough understanding of the molecular basis of this interaction, including the kinetics and structural determinants of binding, is crucial for the continued development of effective antibacterial agents. The experimental techniques outlined in this guide provide the necessary tools for researchers to probe these interactions and to characterize novel this compound candidates. As antibiotic resistance continues to evolve, a detailed molecular understanding of this compound-PBP binding will remain an essential component of the strategy to develop next-generation antibiotics that can overcome these resistance mechanisms.

References

- 1. benchchem.com [benchchem.com]

- 2. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]

- 3. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 6. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. β-Lactam Resistance in ESKAPE Pathogens Mediated Through Modifications in Penicillin-Binding Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structures of covalent complexes of β-lactam antibiotics with E. coli penicillin-binding protein 5: toward an understanding of antibiotic specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural basis for the beta lactam resistance of PBP2a from methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recognition of the β-lactam carboxylate triggers acylation of Neisseria gonorrhoeae penicillin-binding protein 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mass spectral kinetic study of acylation and deacylation during the hydrolysis of penicillins and cefotaxime by beta-lactamase TEM-1 and the G238S mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pnas.org [pnas.org]

- 19. researchgate.net [researchgate.net]

- 20. Recognition of the β-lactam carboxylate triggers acylation of Neisseria gonorrhoeae penicillin-binding protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

The Escalating Challenge of Cephalosporin Resistance in Gram-Negative Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of resistance to cephalosporins among Gram-negative bacteria presents a formidable challenge to global public health. This guide provides a detailed technical analysis of the core mechanisms driving this resistance, offering insights for researchers, scientists, and professionals involved in the development of new antimicrobial strategies. We will delve into the biochemical and genetic underpinnings of enzymatic degradation, target site modifications, and the intricate interplay of efflux pumps and porin mutations that collectively render these critical antibiotics ineffective.

Enzymatic Degradation: The Pervasive Threat of β-Lactamases

The primary mechanism of cephalosporin resistance in Gram-negative bacteria is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[1] These enzymes are broadly classified and exhibit a wide range of substrate specificities.

Classification of β-Lactamases

β-lactamases are categorized based on their amino acid sequence (Ambler classification) and functional characteristics (Bush-Jacoby-Medeiros classification). The Ambler scheme divides them into four molecular classes: A, B, C, and D. Classes A, C, and D are serine β-lactamases, while class B enzymes are metallo-β-lactamases that require zinc for their activity.[2]

Key β-Lactamase Families

Several families of β-lactamases are of significant clinical concern regarding this compound resistance:

-

Extended-Spectrum β-Lactamases (ESBLs): These enzymes, primarily belonging to the TEM, SHV, and CTX-M families, are capable of hydrolyzing a wide range of penicillins and cephalosporins, including third-generation agents like ceftazidime, cefotaxime, and ceftriaxone (B1232239).[3][4] Organisms producing CTX-M-type β-lactamases often exhibit high-level resistance to cefotaxime.[3]

-

AmpC β-Lactamases: These are typically chromosomally encoded (though can be plasmid-mediated) and belong to Ambler class C. Their expression can be inducible or constitutive. Overproduction of AmpC enzymes confers resistance to a broad spectrum of β-lactams, including cephamycins and third-generation cephalosporins.[5]

-

Carbapenemases: While their primary targets are carbapenems, many carbapenemases, such as the Klebsiella pneumoniae carbapenemase (KPC), can also efficiently hydrolyze extended-spectrum cephalosporins.[6][7]

Table 1: Kinetic Parameters of Selected β-Lactamases Against Cephalosporins

| β-Lactamase | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) |

| TEM-1 | Cephalothin | 50 | 700 | 14 |

| TEM-87 | Ceftazidime | 130 | 1.2 | 0.009 |

| SHV-1 | Cephaloridine | 110 | 1500 | 13.6 |

| CTX-M-14 | Cefotaxime | 48 | 630 | 13.1 |

| AmpC (E. coli) | Cephalothin | 1 | 500 | 500 |

Data compiled from multiple sources. Kinetic parameters can vary based on experimental conditions.

Target Site Modification: Alterations in Penicillin-Binding Proteins (PBPs)

Cephalosporins exert their bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall peptidoglycan.[8] Resistance can arise from mutations in the genes encoding PBPs, leading to reduced affinity for cephalosporins.

This mechanism is particularly significant in Neisseria gonorrhoeae, where mosaic penA genes, encoding PBP2, have emerged through recombination with genes from other Neisseria species. These mosaic alleles contain numerous amino acid substitutions that decrease the acylation efficiency of extended-spectrum cephalosporins.[8][9][10] Specific mutations, such as A501P in PBP2, can confer decreased susceptibility to these cephalosporins.[2]

Table 2: this compound MICs for E. coli with and without ESBL Production

| Antibiotic | MIC50 (µg/mL) for non-ESBL E. coli | MIC90 (µg/mL) for non-ESBL E. coli | MIC50 (µg/mL) for ESBL E. coli | MIC90 (µg/mL) for ESBL E. coli |

| Cefazolin | 2 | 8 | >64 | >64 |

| Cefuroxime | 2 | 8 | >64 | >64 |

| Ceftriaxone | 0.25 | 0.5 | 32 | >64 |

| Ceftazidime | 0.5 | 1 | 16 | >64 |

| Cefepime | 0.125 | 0.25 | 4 | 32 |

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data is illustrative and can vary by geographic location and specific ESBL genotype.[11][12][13][14]

Reduced Drug Accumulation: The Dual Role of Porins and Efflux Pumps

For cephalosporins to reach their PBP targets in the periplasm of Gram-negative bacteria, they must first traverse the outer membrane. Reduced accumulation of the antibiotic in the periplasm, due to decreased influx or increased efflux, is a significant resistance mechanism.

Porin Channel Modifications

The outer membrane of Gram-negative bacteria contains porin channels, such as OmpF and OmpC in E. coli, which allow the passive diffusion of hydrophilic molecules like cephalosporins.[15] Mutations leading to the loss or reduced expression of these porins can decrease the influx of cephalosporins, thereby elevating the minimum inhibitory concentration (MIC).[15] This is a particularly important resistance mechanism in Acinetobacter baumannii and Pseudomonas aeruginosa.[5][15]

Overexpression of Efflux Pumps

Gram-negative bacteria possess various multidrug efflux pumps, such as the Resistance-Nodulation-Division (RND) family pumps (e.g., AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa), that can actively extrude a wide range of antimicrobial agents, including cephalosporins, from the periplasm back into the extracellular space.[16][17][18] Overexpression of these pumps, often due to mutations in their regulatory genes, leads to a significant decrease in the intracellular antibiotic concentration.[16]

Table 3: Impact of Efflux Pump Overexpression on this compound MICs in P. aeruginosa

| Antibiotic | MIC (µg/mL) for Wild-Type | MIC (µg/mL) for MexAB-OprM Overproducer | MIC (µg/mL) for MexXY-OprM Overproducer |

| Cefepime | 2 | 16 | 8 |

| Ceftazidime | 1 | 8 | 4 |

Data is representative and can vary based on the specific strain and level of efflux pump expression.[19][20]

Experimental Protocols for Studying this compound Resistance

β-Lactamase Activity Assay (Nitrocefin-Based)

This spectrophotometric assay is a standard method for quantifying β-lactamase activity.

Principle: Nitrocefin (B1678963) is a chromogenic this compound that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of color change is proportional to the enzyme's activity.[21][22][23]

Procedure:

-

Preparation of Bacterial Lysate:

-

Culture the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.0).

-

Resuspend the cell pellet in buffer and lyse the cells using sonication or enzymatic digestion (e.g., lysozyme).

-

Centrifuge the lysate to remove cell debris and collect the supernatant containing the soluble proteins.[21]

-

-

Assay:

-

Prepare a working solution of nitrocefin in a suitable buffer (e.g., 100 µM in 100 mM phosphate (B84403) buffer, pH 7.0).[21]

-

In a 96-well plate, add the bacterial lysate to the nitrocefin solution to initiate the reaction.

-

Immediately measure the absorbance at 486 nm (or a similar wavelength) at regular intervals using a microplate reader.

-

Calculate the rate of nitrocefin hydrolysis from the linear portion of the absorbance versus time plot.

-

Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of nitrocefin per minute under specified conditions.[24][25]

-

Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the affinity of a this compound for its PBP targets.

Principle: The assay measures the ability of an unlabeled this compound to compete with a labeled penicillin (e.g., fluorescently tagged) for binding to PBPs. A higher concentration of the this compound required to inhibit the binding of the labeled penicillin indicates a lower affinity.[26][27][28]

Procedure:

-

Membrane Preparation:

-

Prepare a crude membrane fraction from the bacterial strain of interest, which will contain the PBPs.

-

-

Competition Binding:

-

Incubate the membrane preparation with varying concentrations of the unlabeled this compound.

-

Add a fixed concentration of a labeled penicillin (e.g., Bocillin-FL) and incubate to allow binding.

-

-

Detection:

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the labeled PBPs using a suitable imaging system (e.g., fluorescence scanner).

-

The intensity of the labeled PBP bands will decrease as the concentration of the competing unlabeled this compound increases.

-

-

Analysis:

-

Quantify the band intensities to determine the IC50 value, which is the concentration of the this compound that inhibits 50% of the labeled penicillin binding.

-

Efflux Pump Activity Assay (Ethidium Bromide-Agar Cartwheel Method)

This is a simple, qualitative method to screen for efflux pump overexpression.

Principle: Ethidium (B1194527) bromide (EtBr) is a fluorescent dye that is a substrate for many multidrug efflux pumps. Bacteria with overexpressed efflux pumps will actively extrude EtBr, resulting in lower intracellular fluorescence.[29][30][31]

Procedure:

-

Plate Preparation:

-

Prepare agar (B569324) plates containing varying concentrations of EtBr.

-

-

Inoculation:

-

Inoculate the bacterial strains to be tested onto the EtBr-containing plates in a radial pattern (like spokes on a wheel).

-

-

Incubation and Visualization:

-

Incubate the plates overnight.

-

Visualize the plates under UV light.

-

-

Interpretation:

-

Strains with high efflux activity will show less fluorescence at higher concentrations of EtBr compared to strains with basal efflux activity.

-

Outer Membrane Porin Analysis (SDS-PAGE)

This method is used to assess the expression levels of major outer membrane porins.

Principle: Outer membrane proteins are extracted and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The intensity of the protein bands corresponding to the porins of interest provides a semi-quantitative measure of their expression.[4][32][33][34]

Procedure:

-

Outer Membrane Protein Extraction:

-

Isolate the outer membrane fraction from the bacterial culture.

-

-

SDS-PAGE:

-

Solubilize the outer membrane proteins in sample buffer and separate them on a polyacrylamide gel.

-

-

Staining and Visualization:

-

Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.

-

-

Analysis:

-

Identify the bands corresponding to the major porins (e.g., OmpF and OmpC in E. coli) based on their known molecular weights.

-

Compare the band intensities between different strains to assess for porin loss or downregulation.

-

Conclusion

This compound resistance in Gram-negative bacteria is a multifaceted problem driven by a combination of enzymatic degradation, target site modification, and altered drug accumulation. A thorough understanding of these mechanisms at the molecular level is paramount for the development of novel therapeutic strategies. This guide has provided an in-depth overview of these resistance mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug developers in their efforts to combat this growing threat. The continued surveillance of resistance mechanisms and the development of new diagnostics and therapeutics, including β-lactamase inhibitors and efflux pump inhibitors, are critical to preserving the efficacy of this important class of antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of Variants of Penicillin-Binding Protein 2 on this compound and Carbapenem Susceptibilities in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Correlation of Antimicrobial Resistance with β-Lactamases, the OmpA-Like Porin, and Efflux Pumps in Clinical Isolates of Acinetobacter baumannii Endemic to New York City - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Reduced Ceftazidime-Avibactam Susceptibility in KPC-Producing Klebsiella pneumoniae From Patients Without Ceftazidime-Avibactam Use History – A Multicenter Study in China [frontiersin.org]

- 7. Frontiers | In vitro Optimization of Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae [frontiersin.org]

- 8. Alanine-501 Mutations in Penicillin-Binding Protein 2 from Neisseria gonorrhoeae: Structure, Mechanism, and Effects on this compound Resistance and Biological Fitness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mutations in penicillin-binding protein 2 from this compound-resistant Neisseria gonorrhoeae hinder ceftriaxone acylation by restricting protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mutations in penicillin-binding protein 2 from this compound-resistant Neisseria gonorrhoeae hinder ceftriaxone acylation by restricting protein dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound MIC Distribution of Extended-Spectrum-β-Lactamase- and pAmpC-Producing Escherichia coli and Klebsiella Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Outcome of this compound Treatment for Serious Infections Due to Apparently Susceptible Organisms Producing Extended-Spectrum β-Lactamases: Implications for the Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. Frontiers | Multidrug efflux pumps of Pseudomonas aeruginosa show selectivity for their natural substrates [frontiersin.org]

- 18. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Involvement of the MexXY-OprM Efflux System in Emergence of Cefepime Resistance in Clinical Strains of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. toku-e.com [toku-e.com]

- 23. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]

- 24. content.abcam.com [content.abcam.com]

- 25. assaygenie.com [assaygenie.com]

- 26. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Competition Assay Protocol - Fabgennix International [fabgennix.com]

- 29. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]

- 30. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. SDS-PAGE Analysis of the Outer Membrane Proteins of Uropathogenic Escherichia coli Isolated from Patients in Different Wards of Nemazee Hospital, Shiraz, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

The Cutting Edge of β-Lactams: A Technical Guide to the Synthesis and Evaluation of Novel Cephalosporin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and evaluation of novel cephalosporin derivatives designed for enhanced antimicrobial activity. As bacterial resistance to existing antibiotics continues to rise, the development of new and effective cephalosporins is a critical area of research. This document provides a comprehensive overview of the core principles, experimental methodologies, and key findings in this field, with a focus on derivatives active against challenging pathogens.

Introduction: The Enduring Legacy and Evolving Challenge of Cephalosporins

Cephalosporins are a cornerstone of antibacterial therapy, belonging to the β-lactam class of antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis.[1] Specifically, the characteristic β-lactam ring of cephalosporins binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][3] This disruption of cell wall integrity leads to bacterial cell lysis and death.

The clinical utility of cephalosporins has been extended over time through the development of successive "generations," each with a progressively broader spectrum of activity, particularly against Gram-negative bacteria.[4][5] However, the emergence of resistance mechanisms, primarily through the bacterial production of β-lactamase enzymes that hydrolyze the β-lactam ring and through alterations in PBPs, threatens the efficacy of these vital drugs.[2][6] This has necessitated a continuous effort to design and synthesize novel this compound derivatives that can overcome these resistance mechanisms and exhibit enhanced potency.

Modern synthetic strategies focus on modifications at the C-3 and C-7 positions of the 7-aminocephalosporanic acid (7-ACA) nucleus, which is the foundational scaffold for most semi-synthetic cephalosporins.[7][8] Modifications at the C-7 acylamino side chain primarily influence the antibacterial spectrum and affinity for PBPs, while substitutions at the C-3 position affect the compound's pharmacokinetic and pharmacodynamic properties, as well as its stability to some β-lactamases.[7]

Synthesis of Novel this compound Derivatives

The synthesis of new this compound analogues is a key strategy in the fight against antimicrobial resistance. The primary goal is to create molecules that are not only potent against susceptible bacteria but also stable against the hydrolytic action of β-lactamases and effective against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[8]

Core Synthetic Strategies

The majority of novel cephalosporins are semi-synthetic derivatives of 7-aminocephalosporanic acid (7-ACA), which is derived from the fermentation of Cephalosporium acremonium.[8] The general approach involves the acylation of the 7-amino group and substitution at the 3-position.

A common synthetic route begins with the protection of the carboxyl group at C-4, followed by the introduction of a desired side chain at the C-7 position via amide bond formation. Subsequent modifications at the C-3 position can be achieved through various chemical reactions, including nucleophilic substitution of the acetoxy group.[9]

Emerging Classes of Novel Cephalosporins

2.2.1. Anti-MRSA Cephalosporins

The development of cephalosporins with activity against MRSA has been a significant breakthrough. Ceftaroline, a fifth-generation this compound, is a prime example. Its unique C-3 side chain contributes to its high affinity for PBP2a, the altered penicillin-binding protein that confers methicillin (B1676495) resistance in S. aureus.[10] The synthesis of such compounds often involves the introduction of complex heterocyclic moieties at the C-3 position.[11][12]

2.2.2. Siderophore-Cephalosporin Conjugates

A novel "Trojan horse" strategy involves conjugating a siderophore, an iron-chelating molecule, to a this compound.[13] Gram-negative bacteria have active transport systems for the uptake of iron-siderophore complexes. By attaching a this compound to a siderophore, the antibiotic can be actively transported into the periplasmic space, bypassing the outer membrane permeability barrier and achieving higher intracellular concentrations.[2][13] Cefiderocol is a clinically approved example of this class, demonstrating potent activity against a wide range of multidrug-resistant Gram-negative bacteria.[2][7] The synthesis of these conjugates involves linking a catechol-containing siderophore mimic to the C-3 position of the this compound core.[2]

2.2.3. Cephalosporins with Novel C-3 and C-7 Substituents

Researchers are continuously exploring a wide array of chemical groups for substitution at the C-3 and C-7 positions to enhance antibacterial activity and overcome resistance. Examples include:

-

Cyclic Disulfide Moieties: The incorporation of cyclic disulfide groups, such as asparagusic acid derivatives, has been shown to improve activity against Gram-negative strains.[14]

-

Thiazolylacetamido Side Chains: Modifications at the C-7 position with aminothiazolyl groups are common in later-generation cephalosporins and contribute to their broad-spectrum activity and stability against some β-lactamases.[7]

Evaluation of Antibacterial Activity

The in vitro evaluation of novel this compound derivatives is crucial to determine their potential as clinical candidates. The primary objective is to quantify their inhibitory activity against a broad panel of clinically relevant bacteria, including both susceptible and resistant strains.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation.[15] It is the most common metric used to assess the potency of a new antimicrobial agent. The standard method for MIC determination is broth microdilution.

Disk Diffusion Susceptibility Testing

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of a bacterium's susceptibility to an antibiotic. A paper disk impregnated with a known concentration of the antibiotic is placed on an agar (B569324) plate inoculated with the test organism. The antibiotic diffuses into the agar, and if the bacterium is susceptible, a zone of growth inhibition will form around the disk. The diameter of this zone is correlated with the MIC.

Quantitative Data on Novel this compound Derivatives

The following tables summarize the in vitro activity (MIC) of selected novel this compound derivatives against key bacterial pathogens.

Table 1: Activity of an Anti-MRSA this compound (Ceftaroline) Against Gram-Positive Pathogens

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.25 | 0.25 |

| Staphylococcus aureus (MRSA) | 0.5 | 2 |

| Vancomycin-Intermediate S. aureus (VISA) | 2 | 2 |

| Vancomycin-Resistant S. aureus (VRSA) | 2 | 2 |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.015 | 0.015 |

| Streptococcus pneumoniae (penicillin-resistant) | 0.12 | 0.25 |

| Enterococcus faecalis (vancomycin-susceptible) | 2 | 4 |

| Enterococcus faecalis (vancomycin-resistant) | 2 | 4 |

Data sourced from Saravolatz et al., 2011.[10]

Table 2: Comparative Activity of a Siderophore this compound (Cefiderocol) and Other Cephalosporins Against Gram-Negative Pathogens

| Organism | Cefiderocol MIC₉₀ (µg/mL) | Ceftazidime MIC₉₀ (µg/mL) | Cefepime MIC₉₀ (µg/mL) |

| Escherichia coli | 1 | >32 | 8 |

| Klebsiella pneumoniae | 2 | >32 | 16 |

| Pseudomonas aeruginosa | 1 | 16 | 16 |

| Acinetobacter baumannii | 4 | >32 | >32 |

| Enterobacter cloacae | 2 | >32 | 8 |

Data representative of studies on multidrug-resistant strains. Sourced from Ito et al., 2018 and other related literature on Cefiderocol.[2]

Table 3: Activity of Novel this compound Derivatives with a Cyclopentyloxyimino Moiety Against MRSA

| Compound | MIC against MRSA (µg/mL) |

| 20g | 1.6 |